molecular formula C8H9NO2 B8649174 benzyl-(N-hydroxy)formamide CAS No. 31335-70-3

benzyl-(N-hydroxy)formamide

Cat. No.: B8649174
CAS No.: 31335-70-3
M. Wt: 151.16 g/mol
InChI Key: DTDVWUSGUXOBQB-UHFFFAOYSA-N
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Description

benzyl-(N-hydroxy)formamide is an organic compound with the molecular formula C8H9NO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzyl-(N-hydroxy)formamide involves the selective N-formylation of N-hydroxylamines. This process typically includes reacting N-hydroxylamine with 2,2,2-trifluoroethylformate in an optionally buffered solvent. The reaction is conducted at temperatures ranging from 50°C to 70°C . Another method involves the oximation of hydroxylamine hydrochloride followed by reduction with sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

benzyl-(N-hydroxy)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl-(N-hydroxy)formamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it forms a chelate with the zinc ion in the active site of metalloproteinases, thereby inhibiting their activity . This interaction is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl-(N-hydroxy)formamide include other N-hydroxyformamides and N-hydroxylamines. These compounds share similar structural features but differ in their specific functional groups and substituents.

Uniqueness

This compound is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.

Properties

CAS No.

31335-70-3

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-benzyl-N-hydroxyformamide

InChI

InChI=1S/C8H9NO2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2

InChI Key

DTDVWUSGUXOBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-benzyl-N-hydroxylamine hydrochloride (1.0 g, 6.26 mmol; Aldrich Chemical Company, Milwaukee, Wis.) in methyl tert-butyl ether (10 mL) was vigorously stirred 10% potassium bicarbonate solution and separated into an aqueous fraction and an organic fraction. The organic fraction was treated with the 2,2,2-trifluoroethyl formate reagent (92% (w/w), 4.35 g, 31.3 mmol, 5 equiv), and heated at reflux for 6 hours. The mixture was washed sequentially with water, 15% potassium bicarbonate, and 15% brine, then concentrated to provide 0.90 g (96%) of the desired product as a mixture of rotamers. 1H NMR (300 MHz, CDCl3) δ 8.28, 7.86 (2s, 1H total), 7.35-7.15 (m, 5H total), 7.10, 6.90 (2 br s, 1H total), 4.64, 4.56 (2s, 2H total).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.35 g
Type
reactant
Reaction Step Three
Yield
96%

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